molecular formula C4H6O3S B093363 dihydrothiophen-3(2H)-one 1,1-dioxide CAS No. 17115-51-4

dihydrothiophen-3(2H)-one 1,1-dioxide

Cat. No. B093363
CAS RN: 17115-51-4
M. Wt: 134.16 g/mol
InChI Key: UOEHJNULMZMQNM-UHFFFAOYSA-N
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Description

Dihydrothiophen-3(2H)-one 1,1-dioxide is a sulfur-containing heterocycle that is of interest due to its potential applications in organic synthesis and material science. The compound is related to thiophene derivatives, which are known for their utility in various chemical transformations and as building blocks for more complex molecules.

Synthesis Analysis

The synthesis of dihydrothiophen-3(2H)-one 1,1-dioxide derivatives can be achieved through various methods. For instance, the quantitative preparation of a reactive diene derivative, 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide, is described using zinc-induced 1,4-debromination in acetone solvent . Additionally, the synthesis of 2-hydroxymethyl-2,5-dihydrothiophene 1,1-dioxide involves a sequence of reactions starting from thiophene-2-carboxylic acid, including Birch reduction, esterification, reduction with lithium aluminum hydride, and oxidation .

Molecular Structure Analysis

Spectroscopic and theoretical studies have been conducted to understand the structural properties of dihydrothiophen-3(2H)-one 1,1-dioxide derivatives. For example, the geometry of 2,5-dihydrothiophene-1,1-dioxide and its methylated derivative has been optimized using B3LYP methods with advanced basis sets, and the results have been compared with experimental values . These studies provide insights into the molecular structure and electronic properties of these compounds.

Chemical Reactions Analysis

Dihydrothiophen-3(2H)-one 1,1-dioxide derivatives participate in a variety of chemical reactions. They can undergo [4+2] cycloaddition reactions, as demonstrated by the reaction of 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide with dienophiles like DMAD and C60 . Other reactions include the addition of nucleophiles to 3-oxo-2,3-dihydrothiophene 1,1-dioxides, leading to the formation of vinyl sulfides, thioacetals, and enaminones . Furthermore, the intramolecular Diels-Alder reaction of 2-hydroxymethyl-2,5-dihydrothiophene 1,1-dioxide derivatives has been utilized to synthesize bicyclic lactones .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydrothiophen-3(2H)-one 1,1-dioxide derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as the sulfonyl group affects the reactivity and stability of these compounds. For example, the thermal decomposition of 2,5-dihydrothiophen 1,1-dioxides to yield butadiene and SO2 has been studied, revealing the influence of substituents on the rate of decomposition . The control of regioselectivity in the alkylation of 2-trimethylsilyl-2,5-dihydrothiophene 1,1-dioxide has also been explored, demonstrating the ability to selectively introduce substituents into the molecule .

Scientific Research Applications

  • Synthesis and Chemical Properties : Dihydrothiophen-3(2H)-one 1,1-dioxide has been studied for its synthesis and chemical properties. These include its reactivity and the presence of structurally important groups like carbonyl, active methylene, and sulfonyl (Shyshkina et al., 2011).

  • Vibrational and Electronic Properties : Research has been conducted on the influence of substituents on the structural, vibrational, and electronic properties of dihydrothiophen-3(2H)-one 1,1-dioxide derivatives (Arjunan et al., 2015).

  • Reactions with Nucleophiles : Studies have demonstrated the reactions of 3-oxo-2,3-dihydrothiophene 1,1-dioxides with sulfur and nitrogen nucleophiles, leading to the formation of various products such as vinyl sulfides, thioacetals, bis-thioacetals, and enaminones (Hofsløkken & Skattebol, 1999).

  • Thermal Decomposition Studies : The thermal decomposition of substituted dihydrothiophen 1,1-dioxides to yield corresponding butadiene and SO2 has been researched. This work provides insights into the reaction mechanisms and effects of different substituents (Isaacs & Laila, 1976).

  • Structural Analysis : The crystal packing and molecular structure of dihydrothiophen-3(2H)-one 1,1-dioxide derivatives have been characterized, revealing insights into intermolecular interactions and conformation (Wang, Jiang, & Zhang, 2010).

  • Reactivity in Alkylation : Research has shown the control of regioselectivity in the alkylation of dihydrothiophen-3(2H)-one 1,1-dioxide derivatives, offering pathways for synthesizing disubstituted buta-1,3-dienes and asymmetric dicycloalkylidenylethanes (Tso, Chou, & Lee, 1987).

  • Synthesis for Organic Synthesis Applications : A synthesis route has been developed for di(methylene)tetrahydrothiophene-1,1-dioxides from dihydrothiophen-3(2H)-one 1,1-dioxide, showing its utility in organic synthesis through Diels–Alder reactions (Tashbaev, Krivchikova, & Nasyrov, 1992).

  • Preparation for [4+2] Cycloadditions : Optimum conditions have been identified for preparing reactive dihydrothiophen-3(2H)-one 1,1-dioxide derivatives, showing their effectiveness in [4+2] cycloaddition reactions, particularly with DMAD and [60]fullerene (Markoulides, Ioannou, Manos, & Chronakis, 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

1,1-dioxothiolan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3S/c5-4-1-2-8(6,7)3-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEHJNULMZMQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408811
Record name 1lambda~6~-Thiolane-1,1,3-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dihydrothiophen-3(2H)-one 1,1-dioxide

CAS RN

17115-51-4
Record name 1lambda~6~-Thiolane-1,1,3-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dihydrothiophen-3(2H)-one 1,1-dioxide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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